molecular formula C12H24ClNO B1394716 3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride CAS No. 1219967-58-4

3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride

Cat. No. B1394716
CAS RN: 1219967-58-4
M. Wt: 233.78 g/mol
InChI Key: HROQHSXOBMGSSN-UHFFFAOYSA-N
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Description

“3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H24ClNO . Its CAS number is 1219967-58-4 . The compound is also known by its IUPAC name, 3-(2-(PENT-4-EN-1-YLOXY)ETHYL)PIPERIDINE HYDROCHLORIDE .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23NO.ClH/c1-2-3-4-10-14-11-7-12-5-8-13-9-6-12;/h2,12-13H,1,3-11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Comprehensive Analysis of 3-[2-(4-Pentenyloxy)ethyl]piperidine Hydrochloride Applications

3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride is a chemical compound with potential applications across various scientific fields. Below is a detailed analysis of its applications in six distinct areas of research:

Pharmacology: In pharmacology, piperidine derivatives, including 3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride, are recognized for their role in drug design and synthesis. They are key components in the development of new pharmacological agents due to their structural versatility and biological activity . For instance, piperidine structures are found in drugs targeting neurological disorders and are pivotal in creating molecules with potential therapeutic effects.

Material Science: The compound’s structural properties may be utilized in material science, particularly in the synthesis of novel organic materials. Its piperidine moiety could be incorporated into polymers or small molecules that form part of advanced battery science, contributing to the development of more efficient energy storage systems .

Analytical Chemistry: In analytical chemistry, 3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride can serve as a standard or reagent in chromatographic methods. Its well-defined structure and properties allow for its use in method development and validation, ensuring accurate and reliable analytical results .

Biochemistry: Biochemically, this compound could be involved in the study of enzyme-substrate interactions, particularly those involving piperidine-based substrates. It may also be used in the exploration of biochemical pathways where piperidine structures play a role, potentially leading to new insights into cellular processes .

Environmental Science: In environmental science, research could explore the environmental fate of piperidine derivatives, including their biodegradation and potential as environmental contaminants. Understanding the ecological impact of such compounds is crucial for assessing risks and developing mitigation strategies .

Chemical Engineering: From a chemical engineering perspective, 3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride could be examined for its physical and chemical properties, which are essential for process design and optimization. Its role in reaction engineering, particularly in catalysis and reaction kinetics, could be a subject of study, aiming to enhance industrial chemical processes .

Safety and Hazards

The safety information available indicates that this compound may be an irritant . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

3-(2-pent-4-enoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO.ClH/c1-2-3-4-9-14-10-7-12-6-5-8-13-11-12;/h2,12-13H,1,3-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROQHSXOBMGSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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